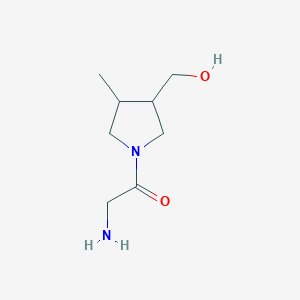
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
描述
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one, a compound of significant interest in medicinal chemistry, has been evaluated for its biological activities, particularly in the context of enzyme inhibition and receptor interaction. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a hydroxymethyl group and an amino group. Its structural formula can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets, particularly enzymes.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has been tested against various enzymes, revealing promising inhibitory effects.
- Receptor Binding : Studies indicate its potential to bind to specific receptors, which may mediate its biological effects.
Enzyme Inhibition Studies
A pivotal study focused on the inhibitory effects of this compound on urease, an enzyme critical for the survival of Helicobacter pylori. The results demonstrated an IC50 value indicating effective inhibition:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 25.5 ± 3.0 | Urease |
This inhibition is significant as it suggests potential therapeutic applications in treating H. pylori infections, which are linked to gastric ulcers and cancer.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to the active site of urease. The docking results indicated favorable interactions with key residues within the active site, supporting its role as a potential urease inhibitor.
Case Studies
Several case studies have explored the biological implications of this compound:
- Anti-Ulcer Activity : In vivo studies demonstrated that administration of the compound significantly reduced ulcer formation in animal models infected with H. pylori.
- Neuroprotective Effects : Research indicated that the compound may exert neuroprotective effects by modulating neurotransmitter levels, suggesting its utility in neurodegenerative disorders.
属性
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6-3-10(8(12)2-9)4-7(6)5-11/h6-7,11H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHSGZKSPICDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















